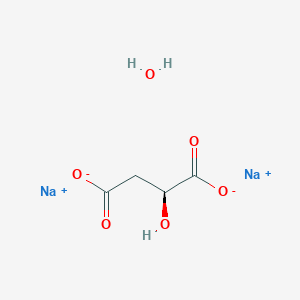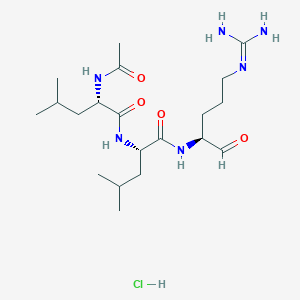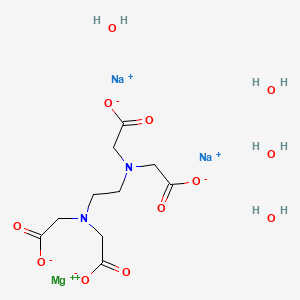
Disodio; (2S)-2-hidroxibutanodioato; hidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Malic acid disodium salt monohydrate: is a chemical compound with the molecular formula NaO2CCH2CH(OH)CO2Na · H2O. This compound is a disodium salt form of L-malic acid, which is a naturally occurring isomer of malic acid found in many sour or unripe fruits .
Aplicaciones Científicas De Investigación
Chemistry: L-Malic acid disodium salt monohydrate is used as a chiral building block in organic synthesis. It is also used in the preparation of standard solutions for analytical chemistry .
Biology: In biological research, it is used to study metabolic pathways, particularly the citric acid cycle. It serves as a substrate for enzymes involved in these pathways .
Medicine: L-Malic acid disodium salt monohydrate is used in the formulation of pharmaceuticals, particularly in the development of drugs that target metabolic disorders .
Industry: In the food industry, it is used as a flavor enhancer and acidity regulator. It is also used in the production of biodegradable polymers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: L-Malic acid disodium salt monohydrate can be synthesized through the neutralization of L-malic acid with sodium hydroxide. The reaction typically involves dissolving L-malic acid in water and then adding sodium hydroxide solution until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the disodium salt monohydrate .
Industrial Production Methods: Industrial production of L-malic acid disodium salt monohydrate follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The product is then crystallized and dried to obtain the monohydrate form .
Análisis De Reacciones Químicas
Types of Reactions: L-Malic acid disodium salt monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce oxaloacetic acid.
Reduction: It can be reduced to produce succinic acid.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents like thionyl chloride.
Major Products:
Oxidation: Oxaloacetic acid.
Reduction: Succinic acid.
Substitution: Various substituted malic acid derivatives.
Mecanismo De Acción
L-Malic acid disodium salt monohydrate exerts its effects by participating in various biochemical pathways. In the citric acid cycle, it is converted to oxaloacetic acid by the enzyme malate dehydrogenase. This conversion is crucial for the production of energy in cells. The compound also acts as a chelating agent, binding to metal ions and facilitating their transport and utilization in biological systems .
Comparación Con Compuestos Similares
- DL-Malic acid disodium salt
- D-Malic acid disodium salt
- Succinic acid disodium salt
Comparison: L-Malic acid disodium salt monohydrate is unique due to its specific stereochemistry (L-form), which makes it more biologically active compared to its D-form or racemic mixture (DL-form). This stereochemistry is crucial for its role in the citric acid cycle and other metabolic pathways. Succinic acid disodium salt, while similar in structure, lacks the hydroxyl group present in L-malic acid disodium salt monohydrate, leading to different chemical reactivity and biological functions .
Propiedades
Número CAS |
207511-06-6 |
|---|---|
Fórmula molecular |
C4H6Na2O6 |
Peso molecular |
196.07 g/mol |
Nombre IUPAC |
disodium;(2S)-2-hydroxybutanedioate;hydrate |
InChI |
InChI=1S/C4H6O5.2Na.H2O/c5-2(4(8)9)1-3(6)7;;;/h2,5H,1H2,(H,6,7)(H,8,9);;;1H2/q;2*+1;/p-2/t2-;;;/m0.../s1 |
Clave InChI |
JHLALIGYBAKQQI-SQGDDOFFSA-L |
SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].O.[Na+].[Na+] |
SMILES isomérico |
C([C@@H](C(=O)[O-])O)C(=O)[O-].O.[Na+].[Na+] |
SMILES canónico |
C(C(C(=O)[O-])O)C(=O)[O-].O.[Na+].[Na+] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















